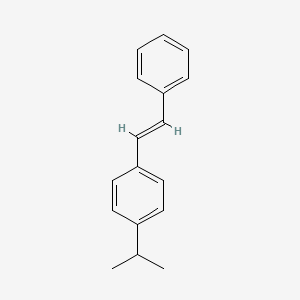

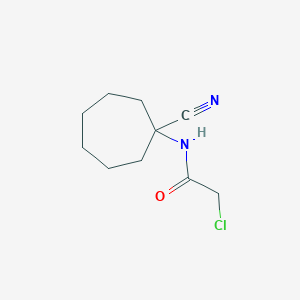

![molecular formula C32H16 B1626591 Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene CAS No. 188-91-0](/img/structure/B1626591.png)

Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene

Vue d'ensemble

Description

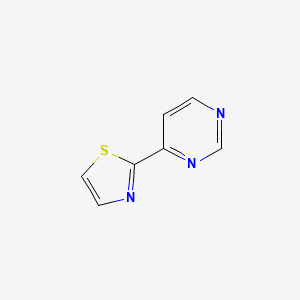

Dinaphtho[2,1,8,7-defg:2’,1’,8’,7’-opqr]pentacene is a polycyclic aromatic hydrocarbon (PAH) with a unique and intricate structure. Its chemical formula is C32H16 , and its molecular weight is approximately 400.47 g/mol . The compound exhibits fascinating properties due to its extended π-conjugated system.

Applications De Recherche Scientifique

Photophysical and Electrochemical Properties

- A study by Li et al. (2015) on Dinaphtho[8,1,2-cde:2',1',8'-uva]pentacene and its analogues found these compounds to exhibit unique structures, photophysical, and electrochemical properties. Their investigation revealed distinct characteristics like twisted configurations, intermolecular π-π interactions, strong electronic delocalization, and a small HOMO-LUMO bandgap, differing from similar pentacene derivatives (Li et al., 2015).

Solvent Polarity Probes in Spectroscopy

- Tucker et al. (1991) investigated fluorescence emission spectra of several polycyclic aromatic hydrocarbons (PAHs), including Dinaphtho[2,1,-8,7defg;2′1′8′,7′ijkl]pentaphene. This study evaluated their potential as solvent polarity probes, with a focus on systematic emission intensity enhancement in various organic solvents (Tucker et al., 1991).

Oxidation Characteristics

- Research by Gutman (1999) on the oxidation of Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene dianions highlighted the different modes of cyclic conjugation and their impact on oxidation processes. This study provides insights into the chemical behavior of these dianions under oxidation conditions (Gutman, 1999).

Electronic Properties and Crystal Structures

- Lelis-Sousa et al. (2013) explored the electronic properties of pentacene and its derivatives, including Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT). The study emphasized the role of packing and π-stack orientation in hole mobilities, offering insights into the electronic behavior of these materials (Lelis-Sousa et al., 2013).

Applications in Organic Thin Film Transistors

- Ding et al. (2013) conducted a systematic investigation on the use of Dinaphtho[2,3-b:2',3'-f]-thieno[3,2-b]thiophene (DNTT) in organic thin-film transistors. This study provides valuable information on the optimization of device mobility and the influence of semiconductor morphology and dielectric surface chemistry (Ding et al., 2013).

The research on Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene and its derivatives has primarily focused on their unique structural, photophysical, electrochemical, and electronic properties, as well as their applications in organic electronics, particularly in thin-film trans

Scientific Research Applications of Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene

Synthesis and Properties

- Synthesis and Characteristics : Li et al. (2015) synthesized Dinaphtho[8,1,2-cde:2',1',8'-uva]pentacene and its analogues, demonstrating their unique twisted structures, intermolecular π-π interactions, strong electronic delocalization, and a small HOMO-LUMO bandgap. This research contributes to the understanding of the structural and electronic properties of these acene derivatives (Li et al., 2015).

Spectroscopy Applications

- Solvent Polarity Probes : A study by Tucker et al. (1991) examined benzo[rst]dinaphtho[2,1,-8,7defg;2′1′8′,7′ijkl]pentaphene for its potential as a solvent polarity probe in fluorescence emission spectroscopy. The research offers insights into the use of PAHs in determining solvent properties (Tucker et al., 1991).

Oxidation Behavior

- Oxidation Characteristics : Gutman (1999) explored the oxidation of dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene dianions, highlighting the impact of cyclic conjugation on their chemical reactions. This study is significant for understanding the oxidative behavior of these compounds (Gutman, 1999).

Organic Electronics

- Thin Film Transistors : Ding et al. (2013) conducted research on Dinaphtho[2,3-b:2',3'-f]-thieno[3,2-b]thiophene (DNTT) for use in organic thin-film transistors, focusing on the device mobility and dielectric surface chemistry. This study contributes to the development of organic electronic devices (Ding et al., 2013).

Molecular Analysis and Development

- Molecular Structures in Pyrene Pitches : Esguerra et al. (2014) identified dinaphtho[2,1,8,7- defg :2',1',8',7'- opqr ]pentacene in pyrene pitches, providing valuable data on molecular structures in polymerization processes (Esguerra et al., 2014).

Propriétés

IUPAC Name |

nonacyclo[25.3.1.112,16.02,15.05,14.08,13.017,30.020,29.023,28]dotriaconta-1(31),2(15),3,5(14),6,8(13),9,11,16(32),17(30),18,20(29),21,23(28),24,26-hexadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16/c1-3-17-7-9-19-11-14-24-26-16-22-6-2-4-18-8-10-20-12-13-23(32(26)30(20)28(18)22)25-15-21(5-1)27(17)29(19)31(24)25/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQNIRXOYGZPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=C6C(=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=C4C3=C(C=C2)C=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535064 | |

| Record name | Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene | |

CAS RN |

188-91-0 | |

| Record name | Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

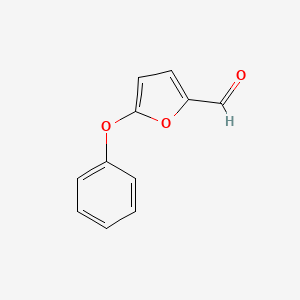

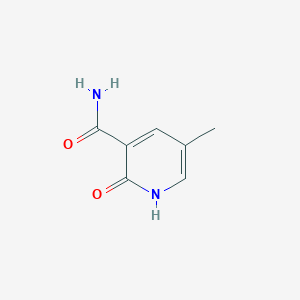

![1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1626518.png)